![molecular formula C18H12ClF2N3O2S B2537497 2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 899744-11-7](/img/structure/B2537497.png)
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the linear formula C28H20Cl2F2N2O2S3 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyrazinone ring, two phenyl rings, a sulfanyl group, and an acetamide group . The presence of fluorine and chlorine atoms on the phenyl rings suggests that this compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a complex molecular structure with a high molecular weight . It is expected to have a relatively high boiling point and melting point due to its large size and the presence of multiple polar functional groups .Scientific Research Applications
Synthesis and Anticancer Activity
A study on the synthesis of sulfonamide derivatives, including compounds with a similar structure to 2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide, showed these compounds have been evaluated for their in vitro anticancer activity against breast and colon cancer cell lines. Notably, one of the derivatives demonstrated potent activity against breast cancer cells, underscoring the potential of these compounds in cancer therapy (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Antimicrobial Activity
Research into novel N-(3-chloro-4-fluorophenyl) derivatives, closely related to the chemical structure of interest, revealed significant anti-inflammatory properties. This indicates the broader potential of these compounds in treating inflammation-related disorders, suggesting an avenue for developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
The formation of novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives illustrates the versatility of these compounds in generating metal-organic frameworks, which may have applications in catalysis or material science. Furthermore, these complexes exhibited significant antioxidant activity, suggesting their potential use in oxidative stress-related conditions (Chkirate et al., 2019).
Structural and Computational Analysis
Crystal structure analysis of C,N-disubstituted acetamides has provided insights into the hydrogen bonding and molecular interactions within these compounds. Such studies are crucial for understanding the physicochemical properties that underlie the biological activity and could inform the design of more effective drug molecules (Narayana et al., 2016).
Antiviral Research
Quantum chemical insights into the structure and interaction of novel antiviral molecules, including derivatives similar to the chemical of interest, have highlighted their potential against SARS-CoV-2. By examining molecular docking and pharmacokinetic properties, these studies contribute to the ongoing search for effective COVID-19 treatments (Mary et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2S/c19-12-9-11(5-6-13(12)20)24-8-7-22-17(18(24)26)27-10-16(25)23-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMRODVOUMULNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

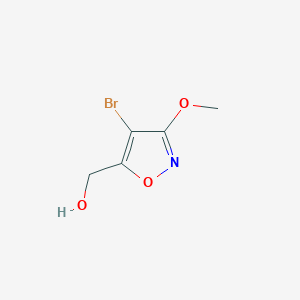
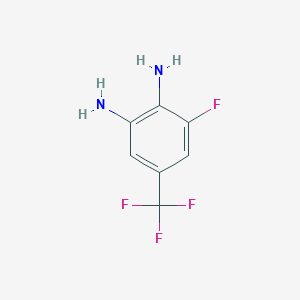
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)
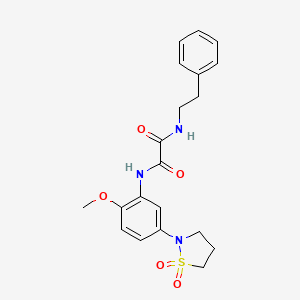
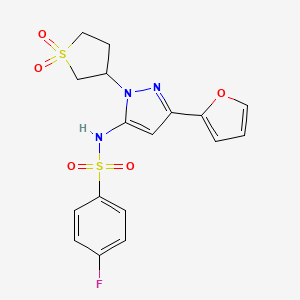
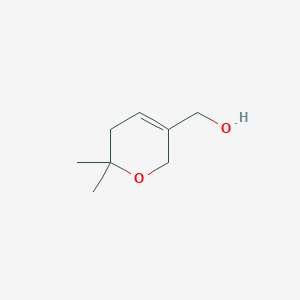
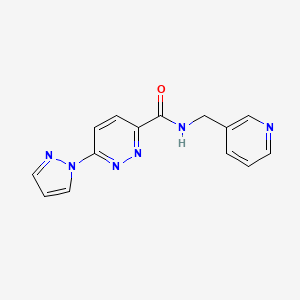
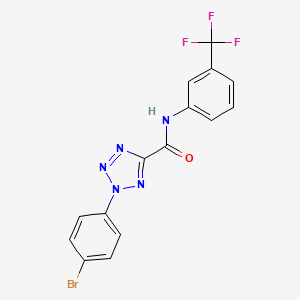
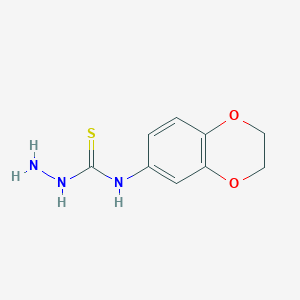
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)
![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)

